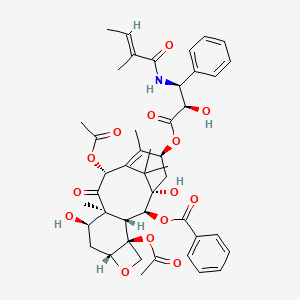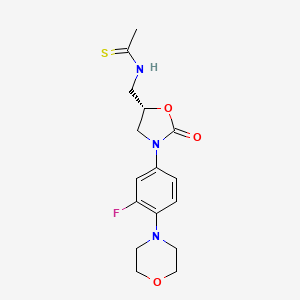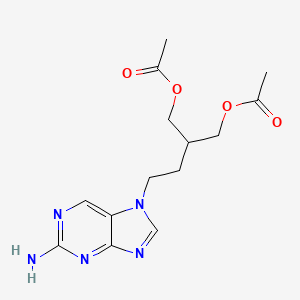
7-epi-Cephalomannine
Vue d'ensemble
Description
7-epi-Cephalomannine is a naturally occurring taxane compound, closely related to the well-known anticancer drug paclitaxel. It is derived from the yew tree (Taxus species) and shares a similar molecular structure with other taxanes, which are known for their ability to stabilize microtubules and inhibit cell division. The molecular formula of this compound is C45H53NO14, and it has a molecular weight of 831.90 .
Mécanisme D'action
Target of Action
7-epi-Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxic-induced factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage . HIF-1α is a key mediator of biological response to hypoxia stress, regulating many target genes involved in tumor origination, angiogenesis, and metastasis .
Mode of Action
This compound exerts its effects by inhibiting the interaction between APEX1 and HIF-1α . This inhibition disrupts the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells . It also interferes with DNA synthesis .
Biochemical Pathways
The inhibition of APEX1/HIF-1α interaction by this compound affects several key cellular functions. These include the production of reactive oxygen species (ROS), regulation of intracellular pH via carbonic anhydrase 9 (CA9), cell migration, and angiogenesis .
Result of Action
This compound significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of human umbilical vein endothelial cells (HUVECs) under hypoxia . These effects make this compound a promising compound for LC treatment .
Action Environment
The action of this compound is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of solid tumors and is associated with poor prognosis, malignant phenotypes, and resistance to chemo- and radiotherapy . By targeting hypoxia-induced pathways, this compound can effectively inhibit tumor growth and progression.
Analyse Biochimique
Biochemical Properties
7-epi-Cephalomannine interacts with various enzymes, proteins, and other biomolecules. In human liver microsomes, it undergoes C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit hypoxia-induced cellular function in lung cancer cells . It significantly inhibits cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of APEX1/HIF-1α interaction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is subject to C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Cephalomannine typically involves the epimerization of cephalomannine at the C-7 position. This can be achieved through various chemical reactions, including selective bromination and subsequent deprotection steps . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound is less common compared to other taxanes like paclitaxel. it can be produced through semi-synthetic methods, starting from naturally extracted cephalomannine. The process involves multiple steps of purification and chemical modification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-epi-Cephalomannine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups at specific positions on the taxane ring.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
7-epi-Cephalomannine has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Cephalomannine: The parent compound of 7-epi-Cephalomannine, differing in the configuration at the C-7 position.
Paclitaxel: A widely used anticancer drug with a similar mechanism of action but different structural features.
10-deacetyl-paclitaxel: Another taxane compound with structural similarities and comparable biological activities.
Uniqueness: this compound is unique due to its specific C-7 epimerization, which can influence its metabolic properties and interactions with enzymes. This epimerization can result in different pharmacokinetics and potentially distinct therapeutic effects compared to its parent compound and other taxanes .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFAPJCZABTDR-DBVZQHIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747312 | |
| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150547-36-7 | |
| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150547-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Epicephalomannine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)



![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)



![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
